Cas no 39650-74-3 (3-(1,3-benzothiazol-2-yl)propyl(methyl)amine)

3-(1,3-benzothiazol-2-yl)propyl(methyl)amine 化学的及び物理的性質
名前と識別子
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- 2-Benzothiazolepropanamine,N-methyl-
- 2-(g-Methylaminopropyl)benzothiazole
- Benzothiazole,2-[3-(methylamino)propyl]- (7CI)
- 3-(1,3-benzothiazol-2-yl)propyl(methyl)amine
- 2-Benzothiazolepropanamine,N-methyl-(9CI)
-
- インチ: 1S/C11H14N2S/c1-12-8-4-7-11-13-9-5-2-3-6-10(9)14-11/h2-3,5-6,12H,4,7-8H2,1H3
- InChIKey: GUTMPBNQCJMAQT-UHFFFAOYSA-N
- SMILES: C(NC)CCC1=NC2=CC=CC=C2S1
計算された属性
- 精确分子量: 206.08792
じっけんとくせい
- PSA: 24.92
3-(1,3-benzothiazol-2-yl)propyl(methyl)amine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1851158-10.0g |
[3-(1,3-benzothiazol-2-yl)propyl](methyl)amine |
39650-74-3 | 10g |
$3191.0 | 2023-05-23 | ||
Enamine | EN300-1851158-5g |
[3-(1,3-benzothiazol-2-yl)propyl](methyl)amine |
39650-74-3 | 5g |
$1614.0 | 2023-09-19 | ||
Enamine | EN300-1851158-10g |
[3-(1,3-benzothiazol-2-yl)propyl](methyl)amine |
39650-74-3 | 10g |
$2393.0 | 2023-09-19 | ||
Enamine | EN300-1851158-2.5g |
[3-(1,3-benzothiazol-2-yl)propyl](methyl)amine |
39650-74-3 | 2.5g |
$1089.0 | 2023-09-19 | ||
Enamine | EN300-1851158-0.1g |
[3-(1,3-benzothiazol-2-yl)propyl](methyl)amine |
39650-74-3 | 0.1g |
$490.0 | 2023-09-19 | ||
Enamine | EN300-1851158-0.5g |
[3-(1,3-benzothiazol-2-yl)propyl](methyl)amine |
39650-74-3 | 0.5g |
$535.0 | 2023-09-19 | ||
Enamine | EN300-1851158-1.0g |
[3-(1,3-benzothiazol-2-yl)propyl](methyl)amine |
39650-74-3 | 1g |
$743.0 | 2023-05-23 | ||
Enamine | EN300-1851158-5.0g |
[3-(1,3-benzothiazol-2-yl)propyl](methyl)amine |
39650-74-3 | 5g |
$2152.0 | 2023-05-23 | ||
Enamine | EN300-1851158-0.25g |
[3-(1,3-benzothiazol-2-yl)propyl](methyl)amine |
39650-74-3 | 0.25g |
$513.0 | 2023-09-19 | ||
Enamine | EN300-1851158-0.05g |
[3-(1,3-benzothiazol-2-yl)propyl](methyl)amine |
39650-74-3 | 0.05g |
$468.0 | 2023-09-19 |
3-(1,3-benzothiazol-2-yl)propyl(methyl)amine 関連文献
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Daniele Battegazzore,Jenny Alongi,Gaelle Fontaine,Alberto Frache,Serge Bourbigot,Giulio Malucelli RSC Adv., 2015,5, 39424-39432
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Veena Mounasamy,Ganesh Kumar Mani,Dhivya Ponnusamy,P. R. Reshma,Arun K. Prasad,Sridharan Madanagurusamy New J. Chem., 2020,44, 12473-12485
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Hui Liu,Rong Sheng Li Analyst, 2017,142, 4221-4227
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Ying-Jin Wang,Chang-Qing Miao,Jing-Jing Xie,Ya-Ru Wei,Guang-Ming Ren New J. Chem., 2019,43, 15979-15982
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Ian R. Gould,Lynda B. Williams,Garrett D. Shaver,Kristin N. Johnson New J. Chem., 2019,43, 19137-19148
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Yan-Yan Li,Hua Lin RSC Adv., 2017,7, 8082-8089
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Anton Tamtögl,Adrian Ruckhofer,Davide Campi,William Allison,Wolfgang E. Ernst Phys. Chem. Chem. Phys., 2021,23, 7637-7652
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Gilles Clavier,Rachel Méallet-Renault,Fabien Miomandre,Jie Tang New J. Chem., 2011,35, 1678-1682
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Oliver Kreye,Michael A. R. Meier RSC Adv., 2015,5, 53155-53160
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10. Back matter
3-(1,3-benzothiazol-2-yl)propyl(methyl)amineに関する追加情報
Introduction to 3-(1,3-benzothiazol-2-yl)propyl(methyl)amine (CAS No. 39650-74-3)
3-(1,3-benzothiazol-2-yl)propyl(methyl)amine, identified by the Chemical Abstracts Service Number (CAS No.) 39650-74-3, is a significant compound in the realm of pharmaceutical and biochemical research. This molecule, featuring a benzothiazole moiety linked to a propyl chain terminated with a methylamine group, has garnered attention due to its structural versatility and potential biological activities. The benzothiazole core is a well-documented scaffold in medicinal chemistry, known for its role in various pharmacological applications, including antimicrobial, anti-inflammatory, and anticancer properties. The integration of the propyl and methylamine groups introduces unique functional properties that make this compound a promising candidate for further exploration in drug discovery.
The structural composition of 3-(1,3-benzothiazol-2-yl)propyl(methyl)amine (CAS No. 39650-74-3) enables it to interact with biological targets in diverse ways. The benzothiazole ring system is characterized by its ability to engage in hydrogen bonding and π-stacking interactions, which are crucial for binding affinity and specificity. Additionally, the presence of nitrogen-rich functional groups enhances its solubility and bioavailability, making it an attractive molecule for formulation development. Recent studies have highlighted the importance of such nitrogen-containing heterocycles in modulating enzyme activity and receptor binding, suggesting that 3-(1,3-benzothiazol-2-yl)propyl(methyl)amine could exhibit similar effects.
In the context of contemporary pharmaceutical research, the exploration of novel scaffolds derived from benzothiazole has been extensively studied due to their broad spectrum of biological activities. For instance, derivatives of benzothiazole have shown promise in inhibiting enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are pivotal in inflammatory pathways. The propyl chain in 3-(1,3-benzothiazol-2-yl)propyl(methyl)amine (CAS No. 39650-74-3) may serve as a linker to enhance membrane permeability or modulate pharmacokinetic properties, further augmenting its therapeutic potential. Moreover, the methylamine group introduces basicity, allowing for interactions with acidic biological targets such as proteases and kinases.
Recent advancements in computational chemistry have enabled the virtual screening of vast molecular libraries to identify candidates with desired biological profiles. The structural features of 3-(1,3-benzothiazol-2-yl)propyl(methyl)amine make it a suitable candidate for such computational studies. By leveraging molecular docking simulations and quantum mechanical calculations, researchers can predict binding affinities and mechanisms of action with high precision. These computational approaches have been instrumental in identifying lead compounds for further experimental validation. For example, studies have demonstrated that benzothiazole derivatives can modulate ion channels and neurotransmitter receptors, which are critical in neurological disorders.
The synthesis of 3-(1,3-benzothiazol-2-yl)propyl(methyl)amine (CAS No. 39650-74-3) involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Common synthetic routes include nucleophilic substitution reactions between halogenated benzothiazole derivatives and propylmethylamine under controlled conditions. Advances in catalytic systems have improved the efficiency of these reactions, reducing byproduct formation and enhancing scalability. Additionally, green chemistry principles have been increasingly applied to minimize environmental impact during synthesis. For instance, solvent-free reactions or the use of biodegradable catalysts have been explored to develop more sustainable processes.
The pharmacological profile of 3-(1,3-benzothiazol-2-yl)propyl(methyl)amine is still under investigation, but preliminary data suggest several potential applications. Its ability to interact with both protein and lipid targets makes it a versatile molecule for addressing multifaceted diseases. In particular, its potential role in modulating immune responses has been highlighted in preclinical studies using cell-based assays. The benzothiazole moiety is known to exhibit immunomodulatory effects by influencing cytokine production and immune cell trafficking. The propyl chain may further enhance these effects by facilitating cellular uptake or prolonging bioavailability.
Another area of interest is the application of 3-(1,3-benzothiazol-2-yl)propyl(methyl)amine (CAS No. 39650-74-3) in treating neurodegenerative disorders. Benzothiazole derivatives have been reported to cross the blood-brain barrier and interact with central nervous system receptors involved in learning and memory processes. The methylamine group’s ability to form hydrogen bonds with polar residues in proteins suggests that it could modulate enzyme activity relevant to neurodegeneration. Further research is needed to elucidate specific mechanisms and identify optimal therapeutic dosages.
The development of novel drug candidates often involves evaluating their safety profiles through toxicological studies before advancing to clinical trials. In vitro assays using mammalian cell lines have been employed to assess cytotoxicity and genotoxicity risks associated with 3-(1,3-benzothiazol-2-yl)propyl(methyl)amine (CAS No. 39650-74-3). These studies provide critical insights into potential side effects and help determine safe dosage ranges for further testing. Additionally, animal models are used to evaluate pharmacokinetic parameters such as absorption, distribution, metabolism, excretion (ADME), which are essential for optimizing drug formulations.
The future direction of research on 3-(1,3-benzothiazol-2-yl)propyl(methyl)amine (CAS No. 39650-74-3) includes exploring its role in combinatorial therapy regimens where it may synergize with existing drugs to enhance efficacy or reduce resistance development. Combination therapies are particularly relevant in treating chronic diseases such as cancer or infections caused by multidrug-resistant pathogens. The structural flexibility of this compound allows for modifications that could tailor its pharmacological properties for specific therapeutic contexts.
In conclusion, 3-(1 , 33 -benzot h iaz ol - 22 - yl ) prop y l( me th y l ) am ine( C AS N o . 339650 - 774 - 33 ) represents a significant advancement i n pharma ceutical research due t o i ts unique structur al featu res an d pote ntial bi ological act ivitie s . Its combin at ion o f a ben zot hia z ole s caff old an d nitrogen - rich fu nctio nal gr oups makes i t a promis ing candi date f or further stu dies i n dr ug discove ry an d deve lopme nt . With conti nuous investm ent i n both synthetic an d pharmacologica l researc h , thi s compoun d holds great pote ntial t o contribute t o new treatme nt strategie s f or vario us huma n disea ses . p >
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